molecular formula C13H15N5O B2597296 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide CAS No. 920459-13-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide

Cat. No. B2597296
CAS RN: 920459-13-8
M. Wt: 257.297
InChI Key: OCMFYENGPULGGI-UHFFFAOYSA-N
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Description

“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . It also contains a cyclopropanecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tolyl group would provide an aromatic ring structure, while the tetrazole group would contribute a five-membered ring with four nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The compound N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide is involved in the synthesis of various organic compounds. For instance, azaspiropentanecarboxamides, which are derivatives of amino acids, are formed from related compounds in a one-pot operation demonstrating moderate to good yields (Tamm et al., 1999).

  • Characterization of Derivatives : The synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including compounds with a similar structure to this compound, has been explored. These compounds were characterized by various spectroscopic methods and X-ray diffraction, providing insights into their structural properties (Özer et al., 2009).

Applications in Biological Systems

  • DNA Interaction and Alkylation : The compound is related to polyamides containing N-methylpyrrole and N-methylimidazole amino acids, which have been studied for their ability to bind to DNA and alkylate specific sequences. This research provides insights into gene regulation and the potential for gene therapy applications (Bando et al., 2004).

  • Study of Protein-DNA Complexes : Fluorescence-conjugated polyamides similar to this compound have been used in the study of protein-DNA complexes. These studies are significant for understanding gene regulation mechanisms and the development of new therapeutic approaches (Han et al., 2016).

Miscellaneous Applications

  • Microwave-Assisted Synthesis : Related compounds, specifically tetrazole pyrazole amides, have been synthesized using microwave-assisted methods. This approach offers a rapid and efficient way to synthesize compounds with various biological activities, indicating potential for scalable production methods (Hu et al., 2011).

  • Formation of Complexes for Cytotoxicity Studies : Studies on similar compounds have shown the formation of complexes with biological macromolecules, which have been used in cytotoxicity studies against various cell lines. This research is crucial for the development of new anticancer drugs (Yu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a drug, the mechanism of action might involve binding to a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promising biological activity, it could be further investigated as a potential drug .

properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-9-2-6-11(7-3-9)18-12(15-16-17-18)8-14-13(19)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMFYENGPULGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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